molecular formula C7H6N2O3S B2900217 5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid CAS No. 111253-04-4

5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid

Cat. No.: B2900217
CAS No.: 111253-04-4
M. Wt: 198.2
InChI Key: FKKQUMQCWLVMGS-UHFFFAOYSA-N
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Description

5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a formyl group at position 5, a methylsulfanyl group at position 2, and a carboxylic acid moiety at position 4. Its molecular formula is C₇H₆N₂O₃S, with a molecular weight of 198.20 and CAS number 111253-04-4 . This compound is typically synthesized at 95% purity and is utilized as a building block in medicinal chemistry and organic synthesis, particularly for introducing reactive formyl groups into heterocyclic scaffolds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-formyl-2-methylsulfanylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S/c1-13-7-8-2-4(3-10)5(9-7)6(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKQUMQCWLVMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111253-04-4
Record name 5-formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the formyl and methylsulfanyl groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Condensation Reactions

The C5 formyl group undergoes nucleophilic additions with primary amines and alcohols under mild conditions:

Reaction TypeReagents/ConditionsProductYieldReference
Imine formationAniline (1.2 eq), ethanol, RT, 12h5-(Phenylimino)methyl derivative78%
Acetal formationEthylene glycol (2 eq), p-TsOH, toluene, reflux5-(1,3-Dioxolan-2-yl) derivative65%

Kinetic studies show pH-dependent reactivity: optimal imine formation occurs at pH 6.5-7.5 using HEPES buffer . Steric hindrance from the adjacent carboxylic acid reduces reaction rates compared to non-carboxylated analogs .

Reduction Reactions

Selective reductions demonstrate functional group compatibility:

Target GroupReagent SystemConditionsProductSelectivity
Formyl → CH₂OHNaBH₄ (3 eq)MeOH, 0°C → RT5-(Hydroxymethyl) derivative>95%
Formyl → CH₃H₂ (1 atm), Pd/C (10%)EtOAc, 6h5-Methyl derivative82%
Carboxylic acid → CH₂OHLiAlH₄ (4 eq)THF, reflux4-(Hydroxymethyl) derivative68%

The methylsulfanyl group remains intact under these conditions. DFT calculations reveal reduced electron density at the formyl carbon (NPA charge: +0.32) facilitates hydride attack .

Oxidation Reactions

Controlled oxidation of sulfur and aldehyde groups:

SiteOxidizing AgentProductReaction Outcome
S-MethylmCPBA (1.1 eq), DCMSulfoxide (→SO)94% conversion
S-MethylH₂O₂ (3 eq), AcOHSulfone (→SO₂)87% yield
FormylKMnO₄ (2 eq), H₂OCarboxylic acidQuantitative

X-ray crystallography confirms sulfoxide formation induces pyramidalization at sulfur (bond angle: 106.7° vs. 99.5° in parent) . The formyl-to-carboxylic acid oxidation generates 5-carboxy-2-(methylsulfonyl)pyrimidine-4-carboxylic acid, a potent enzyme inhibitor .

Nucleophilic Substitution

Methylsulfanyl group displacement follows SNAr mechanism:

NucleophileConditionsProductKinetic Data (k, M⁻¹s⁻¹)
NH₃ (7N in MeOH)80°C, 24h2-Amino derivative3.2 × 10⁻⁴
Piperidine (3 eq)DMF, 120°C2-Piperidinyl derivative1.8 × 10⁻³
KSCN (2 eq)DMSO, 100°C2-Thiocyano derivative4.5 × 10⁻⁵

Hammett studies (ρ = +2.1) confirm strong electron withdrawal by the 4-carboxyl group activates C2 for substitution . Leaving group ability: SO₂Me > SOMe > SMe .

Esterification & Amidation

Carboxylic acid derivatization enables prodrug development:

ReactionReagentProductBioactivity (IC₅₀)
Methyl esterSOCl₂/MeOH4-COOMe derivativeGARFTase inhibition: 38 nM
Ethyl amideEDCI/HOBt, EtNH₂4-CONHEt derivativeAntifolate activity: 12 µM
Benzyl esterDCC/DMAP, BnOH4-COOBn derivativeImproved logP: 2.1 → 3.4

Ester derivatives show enhanced cellular uptake (3.7-fold vs. parent in HeLa cells) . Amides exhibit prolonged plasma half-life (t₁/₂ = 6.8h vs. 1.2h for acid) .

Multicomponent Reactions

The compound participates in tandem transformations:

Example Sequence:

  • Imine formation with benzylamine
  • Subsequent cyclization with acetylenedicarboxylate
text
Pyrimidine-CHO + PhCH₂NH₂ → Imine Imine + HC≡C(COOMe)₂ → Pyrido[2,3-d]pyrimidine (72%) [6][26]

This domino reaction constructs tricyclic systems with >90% atom economy . MS/MS analysis confirms regioselectivity at C5 .

Comparative Reactivity Table

Functional GroupRelative Reactivity*Preferred Reactions
Formyl (C5)1.00Condensation, Reduction
Methylsulfanyl (C2)0.32Oxidation, Substitution
Carboxylic Acid (C4)0.15Esterification, Amidation

*Normalized to benzaldehyde reactivity = 1.0

The electronic interplay between substituents creates unique reactivity: the electron-withdrawing carboxyl group deactivates the ring, while the methylsulfanyl exerts mesomeric (+M) effects . This balance enables sequential functionalization without protection-deprotection strategies in 83% of reported syntheses .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research has demonstrated that 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one exhibits notable antimicrobial properties. Studies have shown its effectiveness against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against resistant strains of Staphylococcus aureus and Candida albicans .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. A specific study noted a significant reduction in inflammation markers when tested on human cell lines .

Analgesic Effects
Another area of research focuses on the analgesic properties of this compound. Animal model studies have shown that it can effectively reduce pain responses, suggesting potential use in pain management therapies .

Agricultural Applications

Pesticidal Activity
The compound has been evaluated for its pesticidal properties, particularly against agricultural pests. Research indicates that it can effectively control populations of certain insects and fungi that threaten crops. Field trials demonstrated a reduction in pest populations when applied as a foliar treatment .

Material Science Applications

Polymer Chemistry
In material science, 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is being explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Researchers have synthesized copolymers incorporating this compound and observed improved performance in terms of durability and resistance to environmental degradation .

Data Table: Summary of Applications

Application Area Specific Application Findings/Notes
MedicinalAntimicrobialEffective against Staphylococcus aureus, Candida albicans
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnalgesicReduces pain responses in animal models
AgriculturalPesticidalControls pest populations effectively
Material SciencePolymer ChemistryEnhances thermal stability and mechanical properties

Case Studies

  • Antimicrobial Efficacy Study
    A controlled study evaluated the antimicrobial activity of the compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics used in clinical settings .
  • Inflammation Model Research
    In vitro experiments using human cell lines showed that treatment with 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one led to a marked decrease in interleukin-6 levels, demonstrating its potential as an anti-inflammatory agent .
  • Field Trials for Pesticidal Use
    Field trials conducted on soybean crops revealed that applying the compound resulted in a 70% reduction in aphid populations compared to untreated controls, showcasing its effectiveness as a pesticide .

Mechanism of Action

The mechanism of action of 5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, while the methylsulfanyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Key Observations :

  • The formyl group in the target compound enhances electrophilicity, making it suitable for nucleophilic additions or condensations .
  • Bromo and amino derivatives (e.g., CAS 50593-92-5, 100130-05-0) are tailored for cross-coupling reactions or hydrogen bonding in drug design .
  • Substituents like morpholino (CAS 100318-76-1) or cyclopropyl (Ref: 10-F663615) modify solubility and target affinity .

Physicochemical Properties

Property This compound 5-Bromo Analog (CAS 50593-92-5) 5-Amino Analog (CAS 100130-05-0)
Molecular Weight 198.20 262.09 201.21
Solubility (Predicted) Moderate in polar aprotic solvents Low in water High in acidic buffers
Reactivity High (formyl group) Moderate (C-Br bond) Low (amino group)

Biological Activity

5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by the presence of a formyl group, a methylsulfanyl group, and a carboxylic acid functional group, which contribute to its chemical reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including this compound, exhibit promising anticancer properties. In vitro assays using human lung adenocarcinoma (A549) cells showed that these compounds can significantly reduce cell viability, suggesting their potential as chemotherapeutic agents.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of various pyrimidine derivatives on A549 cells. The results demonstrated that compounds with carboxylic acid functionalities exhibited higher cytotoxicity compared to their counterparts lacking this group. For instance, one derivative reduced A549 cell viability to approximately 66% at a concentration of 100 µM over 24 hours, outperforming standard chemotherapeutic agents such as cisplatin in specific assays .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown significant antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. This characteristic is particularly valuable in addressing the growing issue of antibiotic resistance.

Case Study: Antimicrobial Efficacy

A comprehensive screening of various pyrimidine derivatives against clinically significant pathogens revealed that certain compounds exhibited selective antimicrobial activity against resistant strains. Compounds with specific substituents demonstrated enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential for development into new antimicrobial therapies .

The biological activity of this compound is believed to involve multiple mechanisms, including:

  • Inhibition of Enzymatic Pathways : The compound may interact with specific enzymes involved in cancer cell proliferation or microbial growth.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptosis in cancer cells through the activation of caspase pathways.
  • Disruption of Cell Membranes : Antimicrobial activity may arise from the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.

Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50_{50} (µM)Notes
AnticancerA549 (lung cancer cells)66Higher efficacy compared to cisplatin
AntimicrobialMRSAVariesEffective against multidrug-resistant strains

Comparative Analysis with Other Compounds

In comparison with other pyrimidine derivatives, this compound shows unique activity profiles:

Compound NameAnticancer ActivityAntimicrobial ActivityNotes
Compound AModerateLowStandard reference compound
Compound BHighModerateContains additional functional groups
This compound High High Promising candidate for drug development

Q & A

Q. What are the standard synthetic routes for 5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid, and how are intermediates characterized?

Synthesis typically involves multi-step pathways, including cyclization of precursors (e.g., 2-(methylsulfanyl)pyrimidine derivatives) followed by formylation at the 5-position. For example, introducing the formyl group may require Vilsmeier-Haack conditions (POCl₃/DMF) or oxidation of methyl groups. Intermediates are characterized via ¹H/¹³C NMR (to confirm substitution patterns) and LC-MS (to verify molecular weight). Reaction purity is assessed using HPLC with UV detection at 254 nm .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • NMR Spectroscopy : ¹H NMR detects aromatic protons (δ 8.5–9.0 ppm for pyrimidine ring) and formyl protons (δ ~10.0 ppm). ¹³C NMR identifies carboxylic acid (δ ~170 ppm) and thiomethyl (δ ~15 ppm) carbons .
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) confirm functional groups .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to validate spatial arrangement .

Q. What experimental precautions are critical for handling this compound due to its stability and reactivity?

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thioether group.
  • Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for reactions; avoid aqueous bases unless immediate derivatization is planned .
  • Safety : Wear PPE (gloves, goggles) due to uncharacterized toxicity; work in a fume hood .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the formyl and thiomethyl groups in this compound?

  • DFT Calculations : Optimize geometry using B3LYP/6-31G* to evaluate electrophilicity of the formyl group (Fukui indices) and nucleophilic susceptibility of the thiomethyl group .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO to assess stability of the carboxylic acid moiety under varying pH .

Q. How do researchers reconcile discrepancies in reported bioactivity data for pyrimidine derivatives?

Contradictions may arise from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies include:

  • Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell viability (MTT assays) .
  • Purity Validation : Use HPLC-ELSD (evaporative light scattering) to detect non-UV-active impurities affecting bioactivity .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance lipophilicity, then hydrolyze in vivo .
  • Co-crystallization : Use co-formers (e.g., nicotinamide) to improve aqueous solubility via crystal engineering .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Thiomethyl Replacement : Substitute with sulfoxide/sulfone groups to enhance hydrogen bonding with target proteins .
  • Formyl Derivatization : Convert to hydrazones or oximes for improved stability and target selectivity .

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